2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4,6-dinitrophenol)
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Overview
Description
2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-4,6-DINITROPHENOL is a complex organic compound characterized by multiple hydroxyl and nitro groups
Preparation Methods
The synthesis of 2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-4,6-DINITROPHENOL involves multiple steps. Typically, the synthetic route includes the condensation of 2-hydroxy-3,5-dinitrobenzaldehyde with 4-hydroxy-3-[(E)-[(2-hydroxy-3,5-dinitrophenyl)methylidene]amino]benzyl alcohol under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pH, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like sulfuric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-4,6-DINITROPHENOL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the nitro groups may participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The hydroxyl groups may facilitate binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other nitrophenol derivatives and hydroxylated aromatic compounds. Compared to these, 2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-4,6-DINITROPHENOL is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
- 2-hydroxy-3,5-dinitrophenol
- 4-hydroxy-3-nitrobenzaldehyde
- 2-hydroxy-5-nitrobenzyl alcohol
This detailed article provides a comprehensive overview of 2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-4,6-DINITROPHENOL, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H18N6O12 |
---|---|
Molecular Weight |
618.5 g/mol |
IUPAC Name |
2-[[2-hydroxy-5-[[4-hydroxy-3-[(2-hydroxy-3,5-dinitrophenyl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]-4,6-dinitrophenol |
InChI |
InChI=1S/C27H18N6O12/c34-24-3-1-14(6-20(24)28-12-16-8-18(30(38)39)10-22(26(16)36)32(42)43)5-15-2-4-25(35)21(7-15)29-13-17-9-19(31(40)41)11-23(27(17)37)33(44)45/h1-4,6-13,34-37H,5H2 |
InChI Key |
SEMOWJGMXGAODI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)N=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O)O |
Origin of Product |
United States |
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